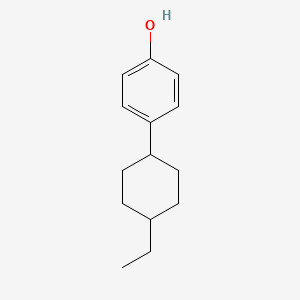

4-(trans-4-Ethylcyclohexyl)phenol

Descripción general

Descripción

4-(trans-4-Ethylcyclohexyl)phenol (4-ECP) is an organic compound that has been studied for its potential applications in the medical and scientific research fields. Its unique chemical structure makes it an attractive target for research, as it can be synthesized in a number of ways and used for a variety of purposes.

Aplicaciones Científicas De Investigación

Liquid Crystal Orientation

A study by Kyutae Seo and Hyo Kang (2021) focused on synthesizing polystyrene derivatives modified with 4-(trans-4-Ethylcyclohexyl)phenol for investigating the orientation of liquid crystal (LC) molecules on polymer films. They found that a stable and uniform vertical orientation of LC molecules could be achieved in LC cells fabricated with these polymers, especially when the side groups contained 15 mol% or more of 4-(trans-4-Ethylcyclohexyl)phenoxymethyl. This research demonstrates the potential of this compound in developing advanced LC display technologies (Seo & Kang, 2021).

Environmental Contaminant Degradation

Frédéric L. P. Gabriel et al. (2005) explored the degradation of nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram. Their study identified metabolites of this compound as part of the degradation pathway, highlighting a novel mechanism that bacteria use to break down alkylphenol pollutants. This research provides insight into bioremediation strategies for persistent organic pollutants in the environment (Gabriel et al., 2005).

Catalysis and Chemical Synthesis

The paper by P. Roy and Mahasweta Nandi (2009) discusses the synthesis and catalytic applications of copper(II) complexes involving this compound derivatives. These complexes were found to be effective in catalyzing the epoxidation of cyclohexene and other olefins, demonstrating the potential of this compound in facilitating selective chemical transformations (Roy & Nandi, 2009).

Organic Electronics and Polymer Science

I. Kaya and A. Aydın (2012) synthesized and characterized a phenol-based polymer derived from this compound, demonstrating its potential application in organic electronics. Their research indicates the role of this compound in the development of new materials for electronic and optoelectronic devices (Kaya & Aydın, 2012).

Biomass Conversion

Research by Zhi-bo Zhang et al. (2015) on the catalytic fast pyrolysis of herbaceous biomass for the selective production of 4-ethyl phenol suggests the utility of this compound in renewable energy and green chemistry. Their work demonstrates a method for converting biomass into valuable chemical products, contributing to the development of sustainable industrial processes (Zhang et al., 2015).

Propiedades

IUPAC Name |

4-(4-ethylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBFENXGDCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300966 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89100-78-7 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-ethylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

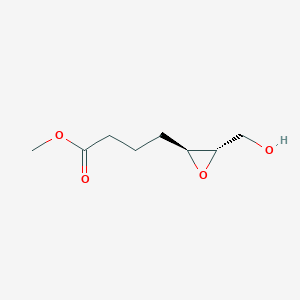

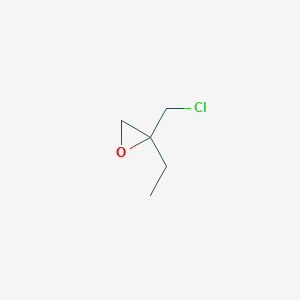

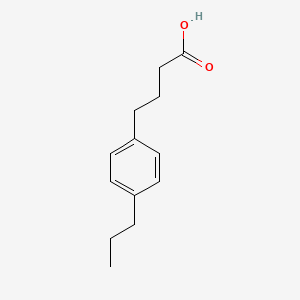

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

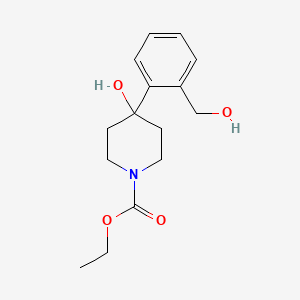

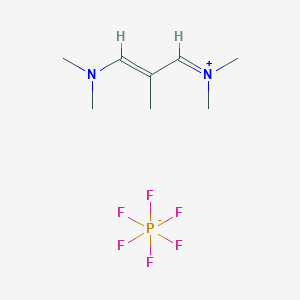

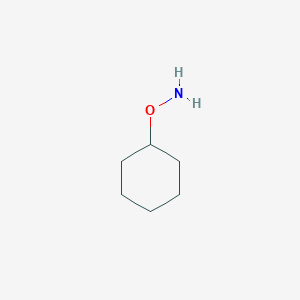

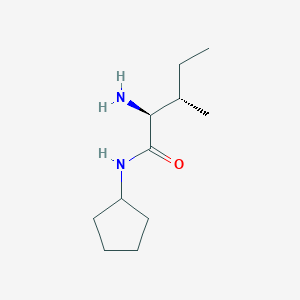

Feasible Synthetic Routes

Q & A

Q1: How does the concentration of 4-(trans-4-Ethylcyclohexyl)phenol in polystyrene derivatives impact liquid crystal orientation?

A1: Research indicates that a minimum concentration of 15 mol% of 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups in polystyrene derivatives is crucial for achieving a stable and uniform vertical orientation of liquid crystal (LC) molecules. [] This finding suggests that the density of the 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups plays a key role in influencing the alignment of LC molecules within the polymer matrix.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)